![molecular formula C14H9F3N2O4 B5719440 4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide is an organic compound that features a nitro group, a trifluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Amination: The nitrobenzene derivative is then subjected to amination to introduce the amine group.
Acylation: The amine group is acylated with 2-(trifluoromethoxy)benzoic acid to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 4-amino-N-[2-(trifluoromethoxy)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-nitro-N-[2-(methoxy)phenyl]benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-4-2-1-3-11(12)18-13(20)9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRCBVFIBRITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.